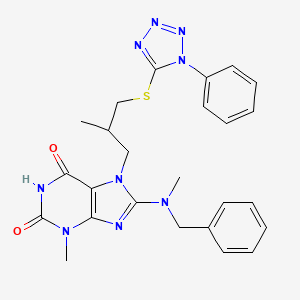

8-(benzyl(methyl)amino)-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-2,6-dione derivative featuring substitutions at the 8- and 7-positions of the purine scaffold. The 8-position is modified with a benzyl(methyl)amino group, while the 7-position is substituted with a 2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl chain. Such structural modifications are commonly explored in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic profiles, particularly in kinase or adenosine receptor-targeted therapies.

Properties

IUPAC Name |

8-[benzyl(methyl)amino]-3-methyl-7-[2-methyl-3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N9O2S/c1-17(16-37-25-28-29-30-34(25)19-12-8-5-9-13-19)14-33-20-21(32(3)24(36)27-22(20)35)26-23(33)31(2)15-18-10-6-4-7-11-18/h4-13,17H,14-16H2,1-3H3,(H,27,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVNJYFXOCIDLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C)CSC4=NN=NN4C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N9O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(benzyl(methyl)amino)-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest for its potential biological activities. This article explores its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The chemical structure of the compound can be described as follows:

- Core Structure : Purine base

- Substituents : Benzyl(methyl)amino, 2-methyl-3-thiopropyl, and a phenyl-tetrazole moiety.

This complex structure suggests potential interactions with various biological targets.

Biological Activities

The biological activity of this compound has been investigated in several studies, focusing on its pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Research indicates that purine derivatives often exhibit significant anticancer properties due to their ability to inhibit key enzymes involved in DNA synthesis. A study demonstrated that derivatives similar to this compound showed potent inhibition of human thymidylate synthase, an enzyme critical for DNA replication and repair. The binding affinity of these compounds was evaluated, revealing promising results for anticancer applications .

Antimicrobial Activity

The compound's antimicrobial activity was assessed against various bacterial strains. In vitro tests indicated that it displayed moderate to high antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, a related study found that compounds with similar structures exhibited zone of inhibition values comparable to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of purine derivatives has also been documented. Compounds containing benzyl and tetrazole groups have shown efficacy in reducing inflammation markers in cellular models. This suggests that the compound may modulate inflammatory pathways effectively .

Case Studies

Several case studies highlight the biological effects of this compound:

-

Case Study on Anticancer Properties :

- Objective : To evaluate the anticancer efficacy against human cancer cell lines.

- Method : Cell viability assays were conducted using various concentrations of the compound.

- Results : Significant reduction in cell viability was observed at higher concentrations, indicating dose-dependent anticancer activity.

-

Case Study on Antimicrobial Activity :

- Objective : To assess the antibacterial properties against specific pathogens.

- Method : Disk diffusion method was employed to measure the antibacterial effect.

- Results : The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with effective MIC values reported .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Benzyl Group : Enhances lipophilicity, improving membrane permeability.

- Tetrazole Moiety : Contributes to bioactivity through potential interactions with biological targets.

- Purine Core : Essential for nucleic acid synthesis inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs primarily differ in substituents at the 8- and 7-positions. Below is a detailed comparison with key derivatives:

Table 1: Structural and Physicochemical Comparison

Key Observations

In contrast, the 3-methoxypropylamino group in the compound may improve solubility due to its polar methoxy moiety . The spiro benzothiazole derivatives () exhibit distinct solubility profiles due to their rigid bicyclic structures, which may limit conformational flexibility compared to the target’s flexible propyl-thio chain .

Electronic and Steric Influences: The benzyl(methyl)amino group at position 8 in the target compound introduces steric bulk and electron-donating effects, which could modulate interactions with enzymatic active sites. This contrasts with the electron-withdrawing styryl group in Compound 20, which may alter π-π stacking interactions . The tetrazole-thio group’s sulfur atom may participate in hydrogen bonding or coordinate with metal ions, a feature absent in analogs with purely hydrocarbon chains .

Synthetic Accessibility :

- Compound 20 () was synthesized via regioselective alkylation and condensation, while the target compound likely requires multistep functionalization of the purine core, including thiol-ene or nucleophilic substitution reactions for tetrazole incorporation .

- The spiro compounds in were synthesized via cyclocondensation, highlighting divergent synthetic routes compared to purine-dione derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.